molecular formula C10H8O4 B358697 2-Carboxycinnamic acid CAS No. 612-40-8

2-Carboxycinnamic acid

Cat. No. B358697
CAS RN: 612-40-8
M. Wt: 192.17g/mol
InChI Key: SCWPNMHQRGNQHH-AATRIKPKSA-N
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Description

2-Carboxycinnamic acid, also known by its CAS Number 612-40-8, is a compound with the molecular formula HO2CC6H4CH=CHCO2H . It has a molecular weight of 192.17 .


Molecular Structure Analysis

The molecular structure of 2-Carboxycinnamic acid is represented by the linear formula HO2CC6H4CH=CHCO2H . This indicates that the molecule consists of a benzene ring (C6H4) with a carboxyl group (CO2H) and a propenoic acid group (CH=CHCO2H) attached to it.


Physical And Chemical Properties Analysis

2-Carboxycinnamic acid is a white powder with lumps . It has a molecular weight of 192.17 and a linear formula of HO2CC6H4CH=CHCO2H .

Scientific Research Applications

  • Uranyl Ion Complexes : 2-Carboxycinnamic acid (ccnH2) has been utilized in synthesizing uranyl ion complexes, displaying a nearly planar geometry that favors the formation of centrosymmetric dimeric units. These complexes show potential applications in luminescent materials, with certain ligand pairs within structures contributing to unique emission spectra (Thuéry, Atoini, & Harrowfield, 2020).

  • Coordination Complexes for Gas Separation and Medical Applications : Zn(II) coordination complexes involving 2-Carboxycinnamic acid have shown preemptive gas adsorption properties for CO2 and C2H2, indicating potential industrial applications in gas separation. Additionally, these complexes have been evaluated for their protective effect on chronic pulmonary interstitial disease, suggesting possible therapeutic applications (Pei, Yan, Bao, Liu, & Xu, 2020).

  • Production of Indole Derivatives : The o-carboxycinnamic acids obtained from the oxidation of naphthols have been converted to amides, which yield indole and bromoindole derivatives under specific reaction conditions. This process highlights its role in synthesizing important organic compounds (Petrova, Shner, Alekseeva, & Suvorov, 1973).

  • Isostructurality in Molecular Salts : Research on molecular salts of 2-Carboxycinnamic acid has contributed to the understanding of noncovalent synthons in crystal engineering, demonstrating its utility in studying isostructurality in amino molecular salts (Medishetty, Ekka, Mulijanto, Rika, & Vittal, 2022).

  • Photoreactive Polymers : 2-Carboxycinnamic acid derivatives have been used to synthesize photoreactive polymers, exhibiting interesting properties such as trans-cis photoisomerization and photocycloaddition. These polymers have potential applications in materials science, especially in light-responsive materials (Stumpe, Ziegler, Berghahn, & Kricheldorf, 1995).

  • Complexation with Metal Ions : Studies on the complexation properties of 2-Carboxycinnamic acid with aluminum and iron ions highlight its potential in coordination chemistry and its role in forming tridentate complexes (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).

Future Directions

While specific future directions for 2-Carboxycinnamic acid are not available, research into cinnamic acid derivatives continues to be a promising field. These compounds have potential applications in various areas, including drug development , controlled drug delivery systems , and as inhibitors in certain biological processes .

properties

IUPAC Name

2-[(E)-2-carboxyethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWPNMHQRGNQHH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxycinnamic acid

CAS RN

612-40-8
Record name 2-(2-Carboxyvinyl)benzoic acid
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Record name 612-40-8
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Record name 2-(2-carboxyvinyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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